molecular formula C11H19NO3 B2545878 tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate CAS No. 2137062-68-9

tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate

Cat. No.: B2545878
CAS No.: 2137062-68-9
M. Wt: 213.277
InChI Key: RKFTWIYJNPMOPF-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a tert-butyl ester group and an ethenyl group attached to the morpholine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Scientific Research Applications

Tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. This is typically discussed in the context of biological activity, such as drug action. Without specific information, it’s difficult to provide a detailed mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Tert-butyl compounds can be flammable and may cause eye irritation . Proper handling and storage are essential to ensure safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters. One common method is the direct introduction of the tert-butoxycarbonyl group into the morpholine ring using flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes . Another approach involves the oxidation of sp3 C–H bonds, C–C bond cleavage, and C–O bond formation in one pot under metal-free conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale flow microreactor systems to ensure high efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the ethenyl group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as hydrogen gas. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate is unique due to its combination of a morpholine ring with a tert-butyl ester and an ethenyl group

Properties

IUPAC Name

tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-5-9-8-12(6-7-14-9)10(13)15-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFTWIYJNPMOPF-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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